6-(Trifluoromethyl)piperidin-2-one is a piperidine derivative characterized by the presence of a trifluoromethyl group at the sixth position of the piperidine ring. Its chemical formula is C₆H₈F₃NO, and it has a molecular weight of approximately 167.13 g/mol . The trifluoromethyl group is known for its electron-withdrawing properties and can significantly influence the compound's reactivity and biological activity.
-(Trifluoromethyl)piperidin-2-one (also known as 6-(CF3)piperidin-2-one) is a heterocyclic organic compound. Studies have explored various methods for its synthesis, including:
These studies also involve characterization of the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
Research has investigated the potential of 6-(trifluoromethyl)piperidin-2-one as a building block for the synthesis of medicinally relevant molecules. Its structure incorporates a piperidine ring, a common scaffold found in numerous bioactive compounds [].
Studies have explored its use as a precursor for the synthesis of:
6-(Trifluoromethyl)piperidin-2-one exhibits significant biological activity, primarily due to its structural characteristics. Compounds containing trifluoromethyl groups have been associated with various pharmacological effects, including:
Several synthetic pathways exist for producing 6-(trifluoromethyl)piperidin-2-one:
The applications of 6-(trifluoromethyl)piperidin-2-one are diverse:
Several compounds share structural similarities with 6-(trifluoromethyl)piperidin-2-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Trifluoromethyl)piperidin-2-one | Trifluoromethyl group at position 5 | Different position of trifluoromethyl group affects reactivity |
| 1-(Trifluoromethyl)pyrrolidin-2-one | Pyrrolidine ring structure | Smaller ring size may lead to different biological activities |
| 4-(Trifluoromethyl)morpholine | Morpholine ring structure | Exhibits different solubility and permeability properties |
| 3-(Trifluoromethyl)aniline | Aniline derivative | Potentially different pharmacological profiles |
These compounds highlight the versatility and unique characteristics imparted by the trifluoromethyl group within various nitrogen-containing heterocycles.
The histamine H3 receptor represents a critical G protein-coupled receptor extensively expressed throughout the central nervous system, functioning as both an auto-receptor and hetero-receptor to regulate neurotransmission [1]. While specific data for 6-(trifluoromethyl)piperidin-2-one remains limited in the literature, comprehensive structure-activity relationship studies of related trifluoromethyl-substituted piperidine derivatives provide valuable insights into potential receptor interactions [2] [3].
Piperidine-based compounds containing trifluoromethyl substituents demonstrate significant binding affinity at histamine H3 receptors, with the trifluoromethyl group serving as a crucial pharmacophore element [2]. The structural configuration of the six-membered piperidine ring combined with the electron-withdrawing trifluoromethyl substituent enhances binding potency through favorable hydrophobic interactions and potential π-stacking with aromatic residues in target proteins . Research indicates that compounds bearing 4-pyridylpiperidine moieties exhibit nanomolar affinity values, with Ki measurements ranging from 2.7 to 24.2 nM for histamine H3 receptor interactions [2].
The lactam functionality in piperidin-2-one derivatives contributes to receptor recognition through specific hydrogen bonding patterns and conformational constraints [5]. Trifluoromethylated lactams demonstrate enhanced metabolic stability and altered physicochemical properties compared to their non-fluorinated counterparts, potentially improving receptor binding characteristics [5]. The planar arrangement of the piperidin-2-one ring system can be disrupted by steric and electronic effects of the trifluoromethyl group, influencing conformational dynamics and receptor binding modes [6].
Molecular modeling studies suggest that trifluoromethyl-substituted piperidine derivatives occupy specific binding pockets within the histamine H3 receptor, forming essential electrostatic interactions with aspartate residues and engaging in hydrophobic contacts with transmembrane domains [3]. The presence of the trifluoromethyl group at the 6-position may enhance binding affinity through favorable interactions with hydrophobic regions proximal to the membrane-spanning helices [3].
Sigma-1 receptors function as ligand-regulated chaperone proteins that modulate signaling pathways through interactions with various cellular targets [7]. Piperidine-based structures demonstrate significant potential for sigma-1 receptor binding, with the receptor's unique binding pocket accommodating diverse chemical scaffolds [8] [9].
Structure-activity relationship analyses of piperidine derivatives reveal that the protonation state at physiological pH critically influences sigma-1 receptor binding affinity [2]. Compounds containing piperidine moieties in their protonated form engage in essential salt bridge interactions with Glutamate 172 in the sigma-1 receptor binding pocket, contributing substantially to biological activity [2]. The trifluoromethyl substituent enhances binding affinity through increased hydrophobic interactions and potential electronic effects that stabilize receptor-ligand complexes .
Comparative binding studies demonstrate that piperidine derivatives exhibit superior sigma-1 receptor affinity compared to piperazine analogues, with Ki values ranging from 3.3 to 28 nM for structurally related compounds [2]. The six-membered saturated ring system provides optimal spatial orientation for productive receptor interactions, while the lactam carbonyl group may participate in additional hydrogen bonding networks within the binding site [8].
| Compound Class | Sigma-1 Receptor Ki (nM) | Selectivity Ratio |
|---|---|---|
| Piperidine derivatives | 3.3 - 28.0 | 15.4 - 63.0 |
| Piperazine analogues | 1531 - 2958 | 0.4 - 1.3 |
| Trifluoromethyl variants | 4.5 - 18.0 | 10.0 - 24.2 |
The sigma-1 receptor binding profile for trifluoromethyl-substituted compounds indicates enhanced selectivity over sigma-2 receptors, with selectivity ratios exceeding 15-fold in optimized structures [7]. This selectivity profile suggests potential therapeutic advantages in targeting specific sigma receptor-mediated pathways without off-target effects [7].
Trifluoromethyl-substituted compounds demonstrate significant cytotoxic activity against various human cancer cell lines, with structure-activity relationships indicating the importance of the trifluoromethyl group for antiproliferative effects [10] [11]. Piperidinone derivatives exhibit cytotoxic properties through multiple mechanisms, including apoptosis induction and cell cycle disruption [12].
Comprehensive cytotoxicity studies of related trifluoromethyl compounds reveal IC50 values in the low micromolar to nanomolar range across diverse cancer cell lines [13] [11]. Compounds containing trifluoromethyl substituents demonstrate enhanced potency compared to non-fluorinated analogues, with the electron-withdrawing properties of the trifluoromethyl group contributing to improved cellular uptake and target engagement [11].
| Cell Line | IC50 Range (μM) | Mechanism of Action |
|---|---|---|
| Colorectal (HCT-15) | 1.93 - 2.20 | Apoptosis induction |
| Breast (MCF-7) | 0.013 - 3.36 | Cell cycle arrest |
| Leukemia (HL-60) | 0.009 - 1.664 | Mitochondrial disruption |
| Lymphoma (CEM) | 0.65 - 0.87 | Caspase activation |
Mechanistic studies indicate that trifluoromethyl-containing piperidinone derivatives induce apoptosis through intrinsic pathways, characterized by mitochondrial depolarization, reactive oxygen species accumulation, and caspase-3/7 activation [12]. The compounds demonstrate selectivity for cancer cells over normal cellular populations, with selectivity indices ranging from 5 to 19.3 for optimized structures [14].
Flow cytometry analysis reveals that trifluoromethyl piperidinone derivatives cause DNA fragmentation and sub-G0/G1 accumulation, consistent with apoptotic cell death mechanisms [12]. The compounds also function as proteasome inhibitors, increasing levels of poly-ubiquitinated proteins and triggering cellular stress responses that ultimately lead to programmed cell death [12].